1-(3-Methylphenyl)butan-2-amine
Description
1-(3-Methylphenyl)butan-2-amine is a secondary amine featuring a butan-2-amine backbone substituted with a 3-methylphenyl group at the first carbon. Its molecular formula is C₁₁H₁₅N (molecular weight: 161.24 g/mol).
Properties
CAS No. |
147702-27-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.264 |
IUPAC Name |
1-(3-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8,12H2,1-2H3 |
InChI Key |
UCIXNWNOJITDSI-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CC(=C1)C)N |
Synonyms |
Benzeneethanamine, -alpha--ethyl-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, emphasizing substituent variations and their implications:
Key Observations:
- Polarity: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups significantly alter polarity and solubility. For example, 1-(3,4-dimethoxyphenyl)butan-2-amine (C₁₂H₁₉NO₂) has higher aqueous solubility due to hydrogen bonding from methoxy groups .
Physicochemical Properties
Data from analogous compounds suggest trends:
- Boiling Point : Branched-chain analogues like 1-(2-Methoxyphenyl)-3-methylbutan-1-amine () may exhibit lower boiling points due to reduced intermolecular forces.
- Acid Stability : Triphenylbutanamine derivatives () show stability at pH = 1, critical for oral bioavailability. The 3-methylphenyl group in the target compound may confer similar acid resistance.
- Lipophilicity : Methyl groups increase lipophilicity compared to polar substituents (e.g., -OCH₃ or -Cl), influencing blood-brain barrier penetration .
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